

# molecular weight and formula of 2,5-Diphenylfuran-3,4-dicarboxylic acid

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## Compound of Interest

Compound Name: 2,5-Diphenylfuran-3,4-dicarboxylic acid

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## An In-depth Technical Guide to 2,5-Diphenylfuran-3,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,5-Diphenylfuran-3,4-dicarboxylic acid**, a molecule of interest in the synthesis of bioactive and pharmacologically relevant compounds. The following sections detail its chemical and physical properties, a protocol for its synthesis, and its potential applications in research and development.

### Core Compound Properties

**2,5-Diphenylfuran-3,4-dicarboxylic acid** is a polycyclic aromatic compound containing a central furan ring substituted with two phenyl groups and two carboxylic acid groups. Its chemical structure lends itself to further functionalization, making it a valuable building block in medicinal chemistry.

Property	Value
Molecular Formula	C18H12O5[1][2]
Molecular Weight	308.285 g/mol [1]
Exact Mass	308.068 g/mol [1]
Density (Predicted)	1.352 g/cm <sup>3</sup> [1]
Boiling Point (Predicted)	470.5°C at 760 mmHg[1]
Flash Point (Predicted)	238.4°C[1]
CAS Number	19799-49-6[1][3][4]

## Experimental Protocols

The synthesis of **2,5-Diphenylfuran-3,4-dicarboxylic acid** can be achieved through a multi-step process. A common route involves the synthesis of the corresponding diethyl ester, followed by hydrolysis to yield the final dicarboxylic acid. Furan-3,4-dicarboxylic acid and its esters are utilized as initial materials in the creation of various bioactive natural products and molecules with pharmacological utility.[5]

## Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate

A documented method for synthesizing the diethyl ester precursor provides a foundation for obtaining the target molecule.[5]

Materials:

- Starting materials for diethyl 2,5-diphenylfuran-3,4-dicarboxylate synthesis as per the referenced literature procedure (Wu et al., 1997).[5]

Procedure:

- The synthesis of the title compound, diethyl 2,5-diphenylfuran-3,4-dicarboxylate, is carried out following the established literature procedure.[5]

- The resulting crude product is then purified. Crystallization is a common method for purification, and the crystal structure of this intermediate has been characterized.[5] In the crystal structure of the diethyl ester, the two phenyl rings are twisted relative to the central furan ring.[5]

## Hydrolysis to 2,5-Diphenylfuran-3,4-dicarboxylic acid

The final step is the hydrolysis of the ester groups to carboxylic acids.

Materials:

- Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
- Potassium hydroxide (KOH)
- Ethanol
- Hydrochloric acid (HCl)
- Water
- Organic solvent for extraction (e.g., diethyl ether)

Procedure:

- The purified diethyl 2,5-diphenylfuran-3,4-dicarboxylate is dissolved in an ethanolic solution of potassium hydroxide.
- The mixture is refluxed until the hydrolysis is complete (monitoring by thin-layer chromatography is recommended).
- After cooling to room temperature, the ethanol is removed under reduced pressure.
- The remaining aqueous solution is acidified with hydrochloric acid to precipitate the dicarboxylic acid.
- The solid precipitate is collected by filtration, washed with cold water, and dried to yield **2,5-Diphenylfuran-3,4-dicarboxylic acid**.

## Synthesis Workflow and Logical Relationships

The following diagram illustrates the key steps in the synthesis of **2,5-Diphenylfuran-3,4-dicarboxylic acid**, highlighting the transformation from its diethyl ester precursor.

Caption: Synthesis workflow for **2,5-Diphenylfuran-3,4-dicarboxylic acid**.

## Relevance in Drug Development and Research

While specific signaling pathway interactions for **2,5-Diphenylfuran-3,4-dicarboxylic acid** are not extensively documented in readily available literature, its core structure is of significant interest. Furan-based compounds, particularly dicarboxylic acid derivatives, serve as important scaffolds in the synthesis of pharmacologically active molecules.<sup>[5]</sup>

The rigid, planar furan ring system, combined with the steric and electronic properties of the phenyl substituents, provides a defined three-dimensional structure that can be exploited for targeted drug design. The carboxylic acid functional groups are particularly valuable as they can be readily converted into a wide array of other functional groups, such as esters, amides, and anhydrides, allowing for the systematic exploration of structure-activity relationships. This versatility makes **2,5-Diphenylfuran-3,4-dicarboxylic acid** and its analogs promising starting points for the development of new therapeutic agents.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)